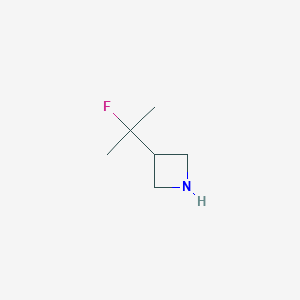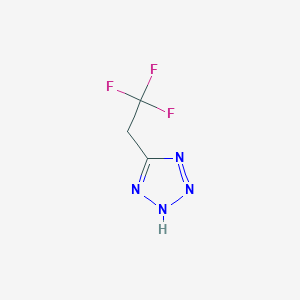
5-(2,2,2-trifluoroethyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2,2,2-trifluoroethylamine with sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the mixture is heated to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a variety of functionalized tetrazoles.
Wissenschaftliche Forschungsanwendungen
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroethyl thioether derivatives: These compounds share the trifluoroethyl group and exhibit similar chemical properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups also display unique chemical behaviors due to the presence of fluorine atoms.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications where other fluorinated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1021142-80-2 |
|---|---|
Molekularformel |
C3H3F3N4 |
Molekulargewicht |
152.08 g/mol |
IUPAC-Name |
5-(2,2,2-trifluoroethyl)-2H-tetrazole |
InChI |
InChI=1S/C3H3F3N4/c4-3(5,6)1-2-7-9-10-8-2/h1H2,(H,7,8,9,10) |
InChI-Schlüssel |
AUAYQCGQHJOVPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NNN=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


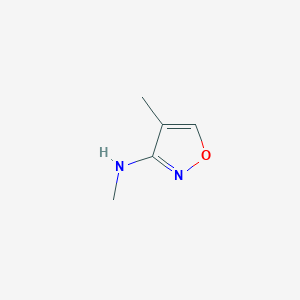

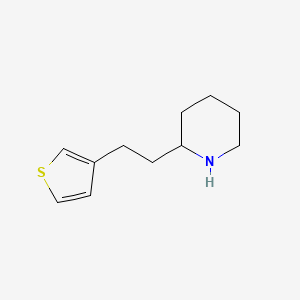
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
![tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B15319828.png)
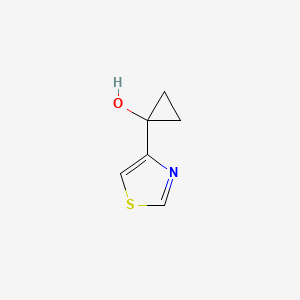
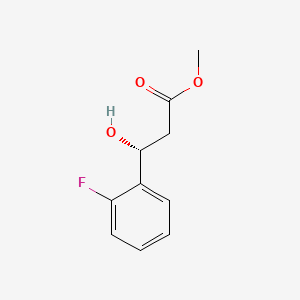

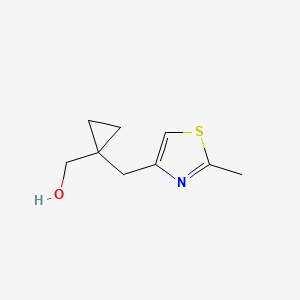

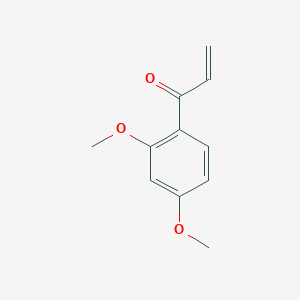
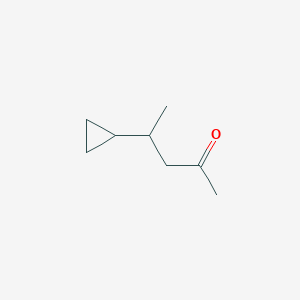
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
